Chemical structure and properties of 2-(5-Chloro-2-thienyl)-5-methylpyridine
Chemical structure and properties of 2-(5-Chloro-2-thienyl)-5-methylpyridine
An In-depth Technical Guide to the Chemical Structure and Properties of 2-(5-Chloro-2-thienyl)-5-methylpyridine
Introduction
In the landscape of modern medicinal and materials chemistry, the synthesis and characterization of novel heterocyclic compounds are of paramount importance. Biaryl structures, particularly those incorporating nitrogen and sulfur-containing rings like pyridine and thiophene, are privileged scaffolds. These motifs are frequently found in biologically active molecules and advanced materials due to their unique electronic properties and ability to form specific interactions with biological targets or participate in charge-transfer processes.[1] This guide provides a comprehensive technical overview of 2-(5-Chloro-2-thienyl)-5-methylpyridine, a molecule of significant interest for researchers in drug discovery and materials science.
Given that this compound is not extensively documented in readily available literature, this whitepaper serves as a foundational document. It synthesizes information from established chemical principles and data from analogous structures to predict its properties, propose a robust synthesis protocol, and discuss its potential applications. This approach is designed to empower researchers and drug development professionals with the critical information needed to explore the potential of this and related molecules.
Molecular Structure and Physicochemical Properties
The foundational step in understanding any chemical entity is a thorough analysis of its structure and resulting physical properties. These characteristics govern its reactivity, solubility, and potential interactions in a biological or material context.
Chemical Structure
2-(5-Chloro-2-thienyl)-5-methylpyridine is a biaryl heterocyclic compound. Its structure consists of a pyridine ring substituted at the 2-position with a 5-chloro-2-thienyl group. A methyl group is also present at the 5-position of the pyridine ring.
Below is a DOT script representation of the molecule's 2D structure.
Caption: 2D structure of 2-(5-Chloro-2-thienyl)-5-methylpyridine.
Predicted Physicochemical Properties
The physicochemical properties of a molecule are critical for predicting its behavior in various environments, including its absorption, distribution, metabolism, and excretion (ADME) profile in a biological system. The properties for 2-(5-Chloro-2-thienyl)-5-methylpyridine are predicted based on its structure and data from its constituent moieties.
| Property | Predicted Value | Rationale / Comments |
| Molecular Formula | C₁₀H₈ClNS | Derived from the elemental composition of the structure. |
| Molecular Weight | 209.70 g/mol | Sum of the atomic weights of the constituent atoms. |
| Appearance | Off-white to pale yellow solid | Aromatic heterocyclic compounds of this size are typically crystalline solids at room temperature. |
| Melting Point | 80 - 120 °C | This is an estimated range. The melting point will be influenced by the planarity of the rings and the efficiency of crystal packing. |
| Boiling Point | > 300 °C | Expected to be high due to the molecular weight and aromatic nature. Likely to decompose before boiling at atmospheric pressure. |
| Solubility | Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate, THF). Insoluble in water. | The largely nonpolar aromatic structure dictates its solubility profile. The pyridine nitrogen offers a site for protonation, which could increase solubility in acidic aqueous solutions. |
| pKa (of conjugate acid) | 3.5 - 4.5 | The pyridine nitrogen is basic. Its pKa is expected to be slightly lower than that of pyridine (5.23) due to the electron-withdrawing effect of the attached thienyl ring.[2] |
Synthesis and Purification
A reliable and efficient synthesis protocol is the cornerstone of any research involving a novel compound. For biaryl compounds like 2-(5-Chloro-2-thienyl)-5-methylpyridine, palladium-catalyzed cross-coupling reactions are the state-of-the-art.[3][4] The Suzuki-Miyaura coupling is particularly advantageous due to the commercial availability of a wide range of boronic acids and the generally high yields and functional group tolerance.[5]
Proposed Synthesis Workflow: Suzuki-Miyaura Cross-Coupling
The most logical approach to synthesize the target molecule is via a Suzuki coupling between a halogenated pyridine and a thiophene boronic acid (or vice versa). Here, we propose the coupling of 2-bromo-5-methylpyridine with 5-chloro-2-thienylboronic acid.
Caption: Proposed Suzuki-Miyaura coupling workflow for synthesis.
Detailed Experimental Protocol
This protocol is a representative procedure and may require optimization for yield and purity.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromo-5-methylpyridine (1.0 eq), 5-chloro-2-thienylboronic acid (1.2 eq), and a 2M aqueous solution of sodium carbonate (3.0 eq).
-
Solvent Addition: Add a suitable solvent system, such as a 3:1 mixture of toluene and ethanol, to the flask.
-
Degassing: Bubble argon or nitrogen gas through the solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification Protocol
Purification is critical to remove unreacted starting materials, catalyst residues, and byproducts. A two-step process is recommended for obtaining a high-purity sample.[6][7]
-
Column Chromatography:
-
Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the adsorbed product onto the column and elute with the chosen solvent system.
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent.
-
-
-
Choose a suitable solvent or solvent pair for recrystallization (e.g., ethanol/water or hexanes/ethyl acetate). The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolve the product from column chromatography in a minimal amount of the boiling solvent.
-
Allow the solution to cool slowly and undisturbed to room temperature, then further cool in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.
-
Dry the purified crystals under vacuum.
-
Spectroscopic and Analytical Characterization
The structural elucidation of a novel compound relies on a combination of spectroscopic techniques. Below are the predicted data for 2-(5-Chloro-2-thienyl)-5-methylpyridine based on the analysis of its structural components.[2][10][11][12][13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution.[14]
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃): The spectrum is expected to show distinct signals for the protons on both the pyridine and thiophene rings.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 8.5 | d | 1H | Pyridine H6 | Doublet due to coupling with H4. Deshielded by the adjacent nitrogen. |
| ~ 7.6 | dd | 1H | Pyridine H4 | Doublet of doublets due to coupling with H6 and H3. |
| ~ 7.2 | d | 1H | Pyridine H3 | Doublet due to coupling with H4. |
| ~ 7.0 | d | 1H | Thiophene H3 | Doublet due to coupling with H4. |
| ~ 6.9 | d | 1H | Thiophene H4 | Doublet due to coupling with H3. |
| ~ 2.4 | s | 3H | -CH₃ | Singlet for the methyl group protons. |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃): The ¹³C NMR spectrum will show ten distinct signals for the ten carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 155 | Pyridine C2 | Attached to both nitrogen and the thienyl group, highly deshielded. |
| ~ 148 | Pyridine C6 | Alpha to nitrogen. |
| ~ 140 | Thiophene C2 | Attached to the pyridine ring. |
| ~ 137 | Pyridine C4 | |
| ~ 132 | Pyridine C5 | Attached to the methyl group. |
| ~ 130 | Thiophene C5 | Attached to chlorine. |
| ~ 128 | Thiophene C4 | |
| ~ 126 | Thiophene C3 | |
| ~ 123 | Pyridine C3 | |
| ~ 18 | -CH₃ | Typical shift for a methyl group on an aromatic ring. |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | C-H stretching (aromatic) |
| 2950 - 2850 | Medium | C-H stretching (methyl group) |
| ~ 1600, 1550, 1470 | Strong-Medium | C=C and C=N stretching (aromatic rings) |
| ~ 1400 | Medium | C-H bending (methyl group) |
| 850 - 700 | Strong | C-H out-of-plane bending (aromatic substitution patterns) |
| ~ 750 | Strong | C-Cl stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[15]
-
Method: Electron Impact (EI) or Electrospray Ionization (ESI).
-
Molecular Ion (M⁺): A prominent peak is expected at m/z ≈ 209, corresponding to the molecular weight. The characteristic isotopic pattern for one chlorine atom (M+2 peak at ~33% the intensity of the M peak) will be a key diagnostic feature.
-
Major Fragmentation Pathways:
-
Loss of a chlorine radical (Cl•) to give a fragment at [M - 35]⁺.
-
Loss of a methyl radical (•CH₃) to give a fragment at [M - 15]⁺.
-
Cleavage of the bond between the two aromatic rings.
-
Fragmentation of the pyridine or thiophene rings.
-
Potential Applications and Biological Activity
While specific biological data for 2-(5-Chloro-2-thienyl)-5-methylpyridine is not available, the thienylpyridine scaffold is present in a number of compounds with interesting biological activities.[16][17] This suggests that the target molecule could be a valuable starting point for medicinal chemistry programs.
-
Agrochemicals: Many heterocyclic compounds, including pyridine derivatives, are used as herbicides and pesticides. The thienylpyridine core could be explored for such applications.[17]
-
Anti-inflammatory Agents: Certain 6-aryl-3-amino-thieno[2,3-b]pyridine derivatives have shown potent anti-inflammatory activity by inhibiting nitric oxide production.[18]
-
Anticancer Activity: Thienopyridine derivatives have been investigated for their anticancer properties.[16][19] The specific substitution pattern of the target molecule could be evaluated against various cancer cell lines.
-
Kinase Inhibitors: The pyridine and thiophene rings can act as hinge-binding motifs in the active sites of protein kinases, which are important targets in oncology and immunology.
-
Materials Science: Oligomers and polymers containing thiophene and pyridine units have been studied for their electronic and photophysical properties, with potential applications in organic electronics such as OLEDs and OFETs.[3][4]
Conclusion
2-(5-Chloro-2-thienyl)-5-methylpyridine represents a promising, albeit underexplored, chemical entity. This guide has provided a robust framework for its synthesis, purification, and characterization based on established chemical principles and data from analogous structures. The proposed Suzuki-Miyaura coupling protocol offers a reliable entry point for obtaining this molecule in high purity. The predicted spectroscopic data serves as a benchmark for its structural confirmation.
The true potential of this molecule lies in its future exploration. Researchers in drug discovery are encouraged to use this compound as a scaffold for building libraries of novel kinase inhibitors, anti-inflammatory, or anticancer agents. Similarly, materials scientists may find its electronic properties suitable for the development of new organic semiconductors. This foundational guide is intended to catalyze such research endeavors, paving the way for new discoveries and applications.
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